molecular formula C11H16F2N2O2S B2992264 Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate CAS No. 2248370-70-7

Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B2992264
CAS No.: 2248370-70-7
M. Wt: 278.32
InChI Key: ACYAWLZVNHZQKH-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate: is a chemical compound with a complex structure that includes a thiazole ring, an amino group, and a difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common method includes the reaction of an appropriate thiazole derivative with tert-butyl chloroformate under specific conditions to introduce the carboxylate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group and the thiazole ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 5-amino-2-fluorophenylcarbamate: This compound shares structural similarities but has a different substituent on the phenyl ring.

  • Tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate: Another related compound with a carbamate group instead of a carboxylate group.

Uniqueness: Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound.

Properties

IUPAC Name

tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2S/c1-10(2,3)17-9(16)7-8(14)18-6(15-7)5-11(4,12)13/h5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYAWLZVNHZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC(=N1)CC(C)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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